molecular formula C14H10Br2N4O B15215611 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one CAS No. 91539-11-6

3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one

Cat. No.: B15215611
CAS No.: 91539-11-6
M. Wt: 410.06 g/mol
InChI Key: DYMOCEGOHIWORA-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms into the quinazoline ring.

    Amination: Substitution of an amino group at specific positions.

    Coupling Reaction: Formation of the final compound through coupling of intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could modify the bromine atoms or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanisms and synthetic methodologies.

Biology and Medicine

In biology and medicine, quinazoline derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its activity against various biological targets, including enzymes, receptors, and nucleic acids.

Industry

In industry, such compounds could be used in the development of pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one would depend on its interaction with biological targets. It might inhibit or activate specific enzymes, bind to receptors, or interfere with nucleic acid functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: A simpler quinazoline derivative with known biological activity.

    6-Bromoquinazoline: Another brominated quinazoline with potential therapeutic applications.

    2-Phenylaminoquinazoline: A compound with a similar structure but different substitution pattern.

Uniqueness

3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

91539-11-6

Molecular Formula

C14H10Br2N4O

Molecular Weight

410.06 g/mol

IUPAC Name

3-amino-6-bromo-2-(4-bromoanilino)quinazolin-4-one

InChI

InChI=1S/C14H10Br2N4O/c15-8-1-4-10(5-2-8)18-14-19-12-6-3-9(16)7-11(12)13(21)20(14)17/h1-7H,17H2,(H,18,19)

InChI Key

DYMOCEGOHIWORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=O)N2N)Br

Origin of Product

United States

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